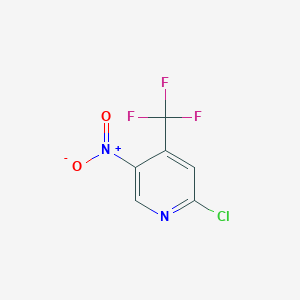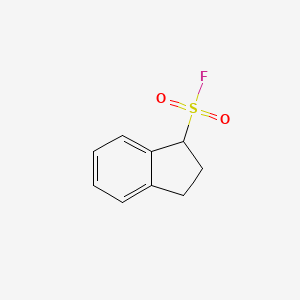
2,3-dihydro-1H-indene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydro-1H-indene-1-sulfonyl fluoride is a chemical compound with the CAS Number: 2172145-34-3 . It has a molecular weight of 200.23 . The compound is usually stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9FO2S/c10-13(11,12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources.Aplicaciones Científicas De Investigación
SuFEx Click Chemistry
Sulfonyl fluorides have been identified as robust connectors in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. This application is evident in the development of 1-bromoethene-1-sulfonyl fluoride (BESF) from dibromoethane-1-sulfonyl fluoride (DESF), demonstrating BESF's utility in synthesizing a variety of compounds including isoxazole-5-sulfonyl fluorides and triazole-4-sulfonyl fluorides. These compounds, featuring a sulfonyl fluoride handle, engage in SuFEx reactions with aryl silyl ethers to form stable sulfonate connections, highlighting their potential in creating diverse molecular architectures (Smedley et al., 2018).
Electrochemical Synthesis
The electrochemical oxidative coupling of thiols and potassium fluoride to synthesize sulfonyl fluorides represents an environmentally benign and efficient method to access these functional groups. This process, leveraging readily available starting materials, underscores the utility of sulfonyl fluorides in synthetic chemistry due to their broad substrate scope and the mild conditions under which they can be prepared (Laudadio et al., 2019).
Fluorescence Sensing
Sulfonyl fluorides contribute to the development of fluorescent and colorimetric sensors for detecting fluoride ions, an application critical in environmental monitoring and health. For instance, Lewis acidic organostiboranes containing sulfonyl fluoride functional groups have been synthesized for fluoride ion sensing in drinking water, demonstrating the role of sulfonyl fluorides in creating sensitive and selective detection systems (Hirai & Gabbaï, 2014).
Environmental Remediation
In environmental science, sulfonyl fluorides have been investigated for the destruction of persistent pollutants. Research on the mechanochemical destruction of perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) using sulfonyl fluoride derivatives demonstrates their potential in addressing environmental contamination issues, offering pathways for the complete destruction of these stubborn pollutants (Zhang et al., 2013).
Antimicrobial Agents
Sulfonyl fluorides have shown effectiveness as inhibitors of bacterial enzymes, as seen in the development of sulfonamide derivatives targeting β-carbonic anhydrases in Mycobacterium tuberculosis. This application suggests the potential of sulfonyl fluorides in contributing to new antimycobacterial agents, addressing the challenge of drug-resistant bacterial infections (Ceruso et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
2,3-dihydro-1H-indene-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2S/c10-13(11,12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAFXXDOKYLQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylamino]-5-phenylpentanoic acid](/img/structure/B2943150.png)
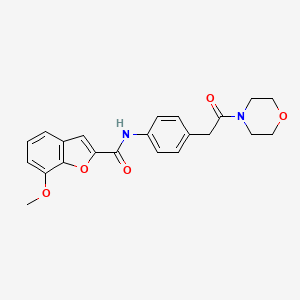
![N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2943154.png)
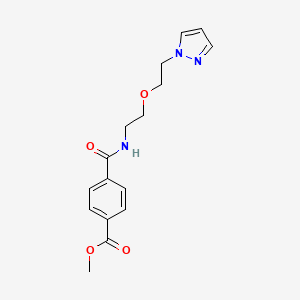
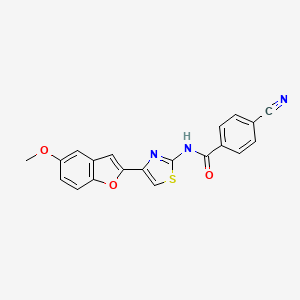
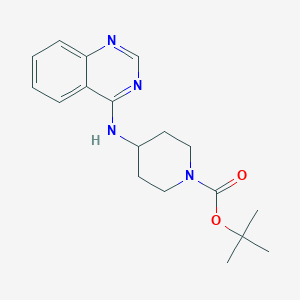

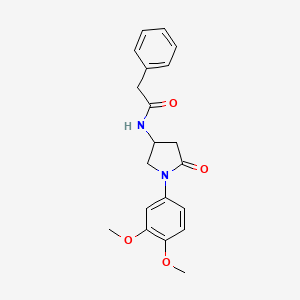

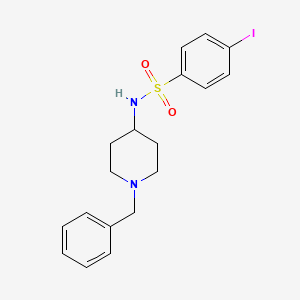
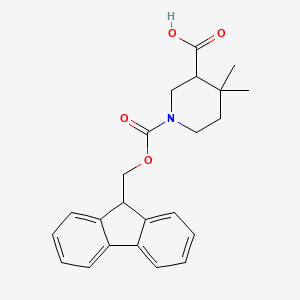

![1-(benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2943171.png)
